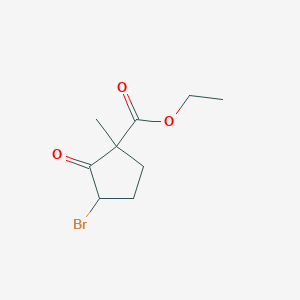
Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C9H13BrO3. It is a derivative of cyclopentanecarboxylate, featuring a bromine atom, a methyl group, and an oxo group on the cyclopentane ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate can be synthesized through several synthetic routes. One common method involves the bromination of ethyl 1-methyl-2-oxocyclopentanecarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Ethyl 3-amino-1-methyl-2-oxocyclopentanecarboxylate.
Reduction: Ethyl 3-bromo-1-methyl-2-hydroxycyclopentanecarboxylate.
Oxidation: Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylic acid.
Scientific Research Applications
Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate involves its interaction with various molecular targets and pathways. The bromine atom and oxo group play crucial roles in its reactivity, allowing it to participate in nucleophilic substitution and reduction reactions. The compound’s structure enables it to form stable intermediates and transition states, facilitating its use in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyl-2-oxocyclopentanecarboxylate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-oxocyclopentanecarboxylate: Lacks both the bromine and methyl groups, resulting in different reactivity and applications
Uniqueness
Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. The combination of the bromine, methyl, and oxo groups provides a versatile platform for various chemical transformations and research applications .
Properties
CAS No. |
66709-41-9 |
|---|---|
Molecular Formula |
C9H13BrO3 |
Molecular Weight |
249.10 g/mol |
IUPAC Name |
ethyl 3-bromo-1-methyl-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H13BrO3/c1-3-13-8(12)9(2)5-4-6(10)7(9)11/h6H,3-5H2,1-2H3 |
InChI Key |
MPCAUOHTARGQIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(C1=O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















